molecular formula C24H29N3O2 B6050480 (4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone

(4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone

Cat. No.: B6050480
M. Wt: 391.5 g/mol
InChI Key: NHTCZPROEOWDLP-UHFFFAOYSA-N
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Description

(4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone is a complex organic compound that features a piperidine and piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. This intermediate product is then reacted with 4-piperidone under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.

    Dichloroaniline: Another compound with a complex aromatic structure.

Uniqueness

(4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(4-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-19-7-9-20(10-8-19)23(28)26-13-11-21(12-14-26)24(29)27-17-15-25(16-18-27)22-5-3-2-4-6-22/h2-10,21H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTCZPROEOWDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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